2-Cyanothioacetamide

Description

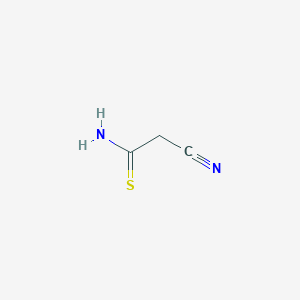

Structure

3D Structure

Properties

IUPAC Name |

2-cyanoethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPYMZQTCPRLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223770 | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-70-2 | |

| Record name | Cyanothioacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7357-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7357-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide, 2-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyanothioacetamide: A Comprehensive Technical Guide for Researchers

CAS Number: 7357-70-2 IUPAC Name: 2-cyanoethanethioamide

This technical guide provides an in-depth overview of 2-cyanothioacetamide, a versatile building block in organic synthesis, with a particular focus on its applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is a beige to brown crystalline powder or needles.[1][2] Key physicochemical properties and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C3H4N2S | [1][3] |

| Molecular Weight | 100.14 g/mol | [1][3] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | 264.0 ± 42.0 °C (Predicted) | [1] |

| Density | 1.241 g/cm³ (Estimate) | [1] |

| Water Solubility | Does not mix well with water | [1][4] |

| pKa | 12.18 ± 0.29 (Predicted) | [1] |

| LogP | -0.4 (Computed) | [3] |

| Appearance | Beige to brown needles or powder | [1][2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not readily available in search results. |

| ¹³C NMR | Data not readily available in search results. |

| IR (Infrared) Spectroscopy | Conforms to structure. |

| Mass Spectrometry | Exact Mass: 100.00951931 Da |

Synthesis and Reactivity

This compound is a key intermediate in the synthesis of a wide array of heterocyclic compounds, owing to its reactive functional groups: a nitrile, a thioamide, and an active methylene (B1212753) group.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of malononitrile (B47326) with hydrogen sulfide (B99878) gas in the presence of a base.

Experimental Protocol: Synthesis of this compound from Malononitrile

Materials:

-

Malononitrile

-

Ethanol (B145695) (EtOH)

-

Triethylamine (Et3N)

-

Hydrogen sulfide (H2S) gas

Procedure:

-

Bubble hydrogen sulfide gas through a solution of malononitrile in ethanol containing a catalytic amount of triethylamine.

-

Maintain the reaction temperature between 10-15 °C.

-

Continue the reaction for 6-8 hours.

-

The product, this compound, can be isolated and purified using standard laboratory techniques.[5]

Key Reactions in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of various biologically active heterocycles, including thiophenes, thiazoles, and pyridines. Two notable examples are the Gewald reaction and the Hantzsch thiazole (B1198619) synthesis.

Gewald Reaction

The Gewald reaction is a multi-component reaction that utilizes an α-cyanoester (or in this context, a related active methylene compound like this compound), a carbonyl compound, and elemental sulfur in the presence of a base to form polysubstituted 2-aminothiophenes. These thiophene (B33073) derivatives are important scaffolds in medicinal chemistry.

References

- 1. This compound CAS#: 7357-70-2 [m.chemicalbook.com]

- 2. A15436.22 [thermofisher.com]

- 3. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Cyanothioacetamide from Malononitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyanothioacetamide from malononitrile (B47326). The document details the prevalent synthetic methodology, including a step-by-step experimental protocol, reaction mechanism, and characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a versatile chemical intermediate widely employed in the synthesis of various heterocyclic compounds, particularly those with applications in the pharmaceutical and dye industries. Its bifunctional nature, possessing both a reactive nitrile and a thioamide group, allows for a diverse range of chemical transformations. The synthesis from the readily available and cost-effective starting material, malononitrile, makes it an attractive process for both academic research and industrial applications. This guide focuses on the most common and efficient method for this conversion: the base-catalyzed reaction of malononitrile with hydrogen sulfide (B99878).

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct reaction of malononitrile with hydrogen sulfide in an alcoholic solvent, catalyzed by a base.

Reaction Parameters

The following table summarizes the key quantitative data and reaction conditions for the synthesis of this compound from malononitrile.

| Parameter | Value | Reference |

| Starting Material | Malononitrile | |

| Reagent | Hydrogen Sulfide (H₂S) | |

| Catalyst | Triethylamine (B128534) (Et₃N) | [1] |

| Solvent | Ethanol (B145695) (EtOH) | [1] |

| Temperature | 10-20 °C | [1] |

| Reaction Time | 6-8 hours | [1] |

| Reported Yield | Up to 89.0% | |

| Product Melting Point | 118-120 °C (lit.) |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials:

-

Malononitrile

-

Ethanol (absolute)

-

Triethylamine

-

Hydrogen sulfide gas

-

Standard laboratory glassware (three-necked round-bottom flask, gas inlet tube, stirrer, ice bath)

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a gas outlet connected to a scrubber (e.g., containing a solution of sodium hypochlorite).

-

Dissolution: Prepare a solution of malononitrile in absolute ethanol in the reaction flask.

-

Catalyst Addition: Add a catalytic amount of triethylamine to the ethanolic solution of malononitrile.

-

Reaction Initiation: Cool the reaction mixture to 10-15 °C using an ice bath. Begin bubbling a slow stream of hydrogen sulfide gas through the stirred solution.

-

Reaction Monitoring: Continue the reaction for 6-8 hours, maintaining the temperature between 10-20 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: As the reaction proceeds, the product, this compound, will precipitate out of the solution as a solid.

-

Isolation: After the reaction is complete, stop the flow of hydrogen sulfide and discontinue stirring. Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Reaction Mechanism and Experimental Workflow

Reaction Pathway

The synthesis of this compound from malononitrile proceeds via a base-catalyzed nucleophilic addition of the hydrosulfide (B80085) anion to the nitrile groups of malononitrile.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Value | Reference |

| Appearance | Beige to brown solid | |

| Molecular Formula | C₃H₄N₂S | |

| Molecular Weight | 100.14 g/mol | [2] |

| Melting Point | 118-120 °C | |

| CAS Number | 7357-70-2 |

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.[2]

| Technique | Key Data |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR (KBr) | Characteristic peaks for C≡N, C=S, and N-H bonds. |

| Mass Spec (GC-MS) | Molecular ion peak consistent with the molecular weight. |

Safety Considerations

-

Malononitrile: is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrogen Sulfide: is a highly toxic and flammable gas. All manipulations involving hydrogen sulfide must be conducted in a well-ventilated fume hood with a proper gas scrubbing system.

-

Triethylamine: is a corrosive and flammable liquid. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound from malononitrile via the base-catalyzed reaction with hydrogen sulfide is a robust and high-yielding method. This guide provides the necessary technical details for researchers and professionals to successfully perform this synthesis and characterize the resulting product. The versatility of this compound as a building block in organic synthesis underscores the importance of this efficient preparative route.

References

Spectroscopic Profile of 2-Cyanothioacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-cyanothioacetamide (C₃H₄N₂S), a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed experimental protocols for acquiring such spectra are also outlined to assist in methodological replication and further research.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results | Data not explicitly found in search results | Methylene protons (-CH₂-) |

| Data not explicitly found in search results | Data not explicitly found in search results | Thioamide protons (-CSNH₂) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Methylene carbon (-CH₂-) |

| Data not explicitly found in search results | Nitrile carbon (-CN) |

| Data not explicitly found in search results | Thioamide carbon (-CSNH₂) |

Note: Specific chemical shift values for ¹H and ¹³C NMR were not consistently available in the initial search results. Researchers should consult spectral databases or perform their own analyses for precise values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented here is based on Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.[1][2]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H stretch (thioamide) |

| ~2260 - 2240 | Medium | C≡N stretch (nitrile) |

| ~1650 - 1620 | Strong | N-H bend (thioamide) |

| ~1420 - 1390 | Medium | C-N stretch (thioamide) |

| ~800 - 600 | Medium | C=S stretch (thioamide) |

Note: The exact peak positions and intensities can vary depending on the sample preparation and the specific instrument used.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented here is based on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 100 | High | Molecular ion [M]⁺ |

| 60 | Highest | [CH₂CSNH₂]⁺ fragment |

| 41 | High | [C₂H₃N]⁺ fragment |

Note: The fragmentation pattern can provide valuable information for structural elucidation.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for solid samples):

-

Accurately weigh approximately 5-20 mg of the solid this compound sample.[4]

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The typical volume of solvent is 0.6-0.7 mL.[5][6]

-

To ensure a homogenous solution, the vial may be gently warmed or vortexed.

-

Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[4][5]

-

Transfer the filtered solution into a clean 5 mm NMR tube.[5]

-

Cap the NMR tube and label it appropriately.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[7] Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.[1]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]

-

Acquire the IR spectrum by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

For GC-MS analysis, a dilute solution of this compound in a volatile solvent is injected into the gas chromatograph.

-

The compound is separated from the solvent and other potential impurities as it passes through the GC column.

-

The eluted compound enters the ion source of the mass spectrometer, which is under a high vacuum.

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

This bombardment leads to the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), and often causes the molecular ion to fragment into smaller, characteristic ions.[8][9]

Mass Analysis and Detection:

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. agilent.com [agilent.com]

- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 3. 2-Cyanoethanethioamide | C3H4N2S | CID 1416277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. sites.bu.edu [sites.bu.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of the Methylene Group in 2-Cyanothioacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide is a versatile and highly reactive building block in organic synthesis, primarily owing to the acidic nature of its methylene (B1212753) group. Situated between a strongly electron-withdrawing nitrile group and a thioamide group, this active methylene moiety serves as a potent nucleophile in a variety of condensation and addition reactions. This technical guide provides a comprehensive overview of the reactivity of the methylene group in this compound, with a focus on its application in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. Key reactions, including the Knoevenagel condensation, the Gewald reaction, and Michael addition, are discussed in detail. This document provides experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers in synthetic and medicinal chemistry.

Core Principles: Acidity and Activation of the Methylene Group

The remarkable reactivity of this compound stems from the pronounced acidity of its methylene (-CH2-) protons. The presence of two adjacent electron-withdrawing groups, the cyano (-CN) and the thioamide (-C(S)NH2) moieties, stabilizes the resulting carbanion through resonance and inductive effects. This stabilization facilitates the deprotonation of the methylene group, even by mild bases, to generate a highly nucleophilic carbanion.

The acidity of an active methylene compound is quantified by its pKa value. For this compound, the predicted pKa is approximately 12.18[1], rendering it significantly more acidic than typical alkanes and enabling its participation in a wide array of base-catalyzed reactions.

The activation of the methylene group is typically achieved by treatment with a suitable base, which abstracts a proton to form the resonance-stabilized carbanion. Common bases employed include organic amines such as piperidine, morpholine (B109124), and triethylamine (B128534), as well as inorganic bases like sodium ethoxide and potassium hydroxide. The choice of base and reaction conditions can influence the reaction pathway and product distribution.

Key Reactions Involving the Methylene Group

The activated methylene group of this compound is a key intermediate in the construction of a multitude of heterocyclic systems. The following sections detail the most prominent reactions, including their mechanisms, experimental protocols, and representative examples.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of active methylene compounds. In the context of this compound, it involves the reaction of the in situ-generated carbanion with an aldehyde or ketone to form a stable α,β-unsaturated product, typically a 2-cyanothioacrylamide derivative. These intermediates are valuable precursors for the synthesis of various heterocyclic compounds.

Mechanism:

The reaction proceeds via a three-step mechanism:

-

Deprotonation: A base abstracts a proton from the active methylene group of this compound to form a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an aldol-type addition product.

-

Dehydration: The intermediate alkoxide undergoes elimination of a water molecule to yield the α,β-unsaturated product.

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: Synthesis of 3-Aryl-2-cyanothioacrylamides

A mixture of this compound (0.02 mol) and the appropriate aromatic aldehyde (0.02 mol) in 25 mL of ethanol (B145695) is stirred in the presence of a catalytic amount of morpholine (2 drops). The reaction mixture is stirred at room temperature for 1 hour, during which a yellow-orange precipitate of the Knoevenagel condensation product, 3-aryl-2-cyanothioacrylamide, is formed. The solid is collected by filtration, washed with ethanol, and dried.

Table 1: Representative Examples of Knoevenagel Condensation with this compound

| Aldehyde | Catalyst | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Trimethylamine | Ethanol | 15 min | 90 | [2] |

| 4-Methoxybenzaldehyde | Trimethylamine | Ethanol | 15 min | 85 | [2] |

| Cinnamaldehyde | Trimethylamine | Ethanol | 15 min | 75 | [2] |

| 4-(Dimethylamino)benzaldehyde | Trimethylamine | Ethanol | 15 min | 88 | [2] |

| Furfural | Triethylamine | Ethanol | 1 h | - | [3] |

| Thiophen-2-carbaldehyde | Triethylamine | Ethanol | 1 h | - | [3] |

Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. For this compound, this reaction involves the condensation with a ketone or aldehyde and elemental sulfur in the presence of a base. The resulting 2-aminothiophene-3-carbothioamides are versatile intermediates for the synthesis of various fused heterocyclic systems, such as thieno[2,3-b]pyridines.

Mechanism:

The Gewald reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and this compound. The resulting α,β-unsaturated intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to afford the 2-aminothiophene product.

Caption: Gewald reaction involving this compound.

Experimental Protocol: Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbothioamides

A mixture of the ketone (1 equivalent), this compound (1 equivalent), elemental sulfur (1 equivalent), and triethylamine (1 equivalent) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is typically poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Table 2: Representative Examples of the Gewald Reaction with this compound

| Carbonyl Compound | Base | Solvent | Time | Yield (%) | Reference |

| Cyclohexanone | Triethylamine | Ethanol | - | <20 | [4] |

| Propanal | Triethylamine | Ethanol | - | Good | [4] |

| Butanal | Triethylamine | Ethanol | - | Good | [4] |

| Phenylacetaldehyde | Triethylamine | Ethanol | - | Good | [4] |

| Acetophenone | Triethylamine | Ethanol | - | <10 | [4] |

Note: Yields are often reported as "good" without specific percentages in some literature.

Michael Addition (Thia-Michael Addition)

The carbanion generated from this compound can also participate in Michael (or 1,4-conjugate) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. Furthermore, the thioamide group itself can act as a nucleophile in a thia-Michael addition. These reactions are instrumental in the synthesis of various acyclic and heterocyclic compounds.

Mechanism:

In a base-catalyzed Michael addition, the nucleophilic carbanion of this compound adds to the β-carbon of an electron-deficient alkene. The resulting enolate is then protonated to give the final adduct. In a thia-Michael addition, the sulfur atom of the thioamide acts as the nucleophile.

Caption: Michael addition of the this compound carbanion.

Experimental Protocol: General Procedure for Michael Addition

To a solution of this compound and the Michael acceptor in a suitable solvent (e.g., ethanol, DMF), a catalytic amount of a base (e.g., piperidine, sodium ethoxide) is added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the reaction is worked up by pouring into water or an acidic solution, and the product is isolated by filtration or extraction.

Table 3: Examples of Michael Addition and Related Reactions

| Michael Acceptor | Product Type | Reference |

| α,β-Unsaturated carbonyl compounds | Thioxohydropyridine-3-carbonitriles | [5] |

| Acrylonitrile | 6-Oxo-2-sulfanylpiperidine-3-carbonitrile | [5] |

Synthesis of Other Important Heterocycles

The reactivity of the methylene group in this compound extends to the synthesis of a variety of other important heterocyclic systems.

Pyridine and Pyridinethione Derivatives

This compound is a key precursor for the synthesis of substituted pyridinethiones. These reactions often proceed through an initial Knoevenagel condensation followed by cyclization. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of 3-cyano-pyridin-2(1H)-thiones.

Thiazole (B1198619) Derivatives

The thioamide functionality of this compound allows for its participation in the Hantzsch thiazole synthesis. This reaction involves the condensation of the thioamide with an α-haloketone to afford a thiazole ring.

Pyrazole (B372694) Derivatives

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 3,5-diaminopyrazoles, where both the cyano and thioamide groups are involved in the cyclization.[6] This provides a direct route to highly functionalized pyrazole scaffolds.

Factors Influencing Reactivity

The reactivity of the methylene group in this compound is influenced by several factors:

-

Basicity of the Catalyst: The choice of base is critical. Stronger bases will lead to a higher concentration of the carbanion, which can accelerate the reaction but may also promote side reactions. Milder bases, such as organic amines, are often preferred for controlled reactions.

-

Solvent: The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby influencing the reaction rate and yield.

-

Nature of the Electrophile: The electrophilicity of the carbonyl compound or Michael acceptor plays a significant role. Aldehydes are generally more reactive than ketones in Knoevenagel condensations.

-

Temperature: As with most chemical reactions, temperature can significantly impact the reaction rate. Some reactions proceed readily at room temperature, while others may require heating to overcome the activation energy barrier.

Conclusion

The active methylene group in this compound is a powerful tool for the construction of a wide variety of complex and biologically relevant heterocyclic molecules. Its enhanced acidity, a consequence of the adjacent electron-withdrawing cyano and thioamide groups, allows it to serve as a versatile nucleophile in a range of important organic transformations. This guide has provided a detailed overview of the key reactions involving this moiety, including the Knoevenagel condensation, Gewald reaction, and Michael addition, complete with mechanistic insights, experimental protocols, and quantitative data. A thorough understanding of the principles governing the reactivity of this versatile building block will continue to empower researchers and scientists in the fields of organic synthesis and drug discovery to develop novel molecules with potential therapeutic applications.

References

- 1. This compound CAS#: 7357-70-2 [m.chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Cyanothioacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanothioacetamide (CTA) is a highly versatile and readily available polyfunctional reagent extensively utilized in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a thioamide, a cyano, and an active methylene (B1212753) group, imparts a rich and varied chemical reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations to aid in its application in research and drug development.

Electrophilic and Nucleophilic Character of this compound

This compound possesses both nucleophilic and electrophilic properties, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds.[1] The inherent reactivity of its distinct functional groups allows it to participate in a diverse range of chemical transformations.

Nucleophilic Sites:

-

Active Methylene Group (-CH₂-) : The protons of the methylene group are acidic due to the electron-withdrawing effects of the adjacent cyano and thioamide groups. This allows for the ready formation of a carbanion, which can act as a potent nucleophile in reactions such as Michael additions and Knoevenagel condensations.

-

Sulphur Atom (-C=S) : The sulphur atom of the thioamide group possesses lone pairs of electrons and can act as a nucleophilic center, particularly in its deprotonated thiolate form.

-

Nitrogen Atom (-NH₂) : The nitrogen atom of the thioamide group also has a lone pair of electrons and can exhibit nucleophilic character.

Electrophilic Sites:

-

Thioamide Carbon (-CSNH₂) : The carbon atom of the thioamide group is electron-deficient due to the electronegativity of the neighboring sulphur and nitrogen atoms, making it susceptible to nucleophilic attack.

-

Cyano Carbon (-C≡N) : The carbon atom of the cyano group is also an electrophilic center and can be attacked by nucleophiles.

Quantitative Analysis of Reactivity

To provide a more quantitative understanding of the reactivity of this compound, a summary of key computational and estimated parameters is presented below. These values offer insights into the electron distribution and the relative reactivity of the different sites within the molecule.

Table 1: Estimated Acidity of the Active Methylene Protons

| Compound | Functional Groups | Approximate pKa | Reference |

| Ethyl Cyanoacetate | Ester, Cyano | 9 | [2] |

| Malononitrile | Cyano, Cyano | 11 | [2] |

| This compound | Thioamide, Cyano | ~10-12 (estimated) |

The pKa of the active methylene group in this compound is estimated to be in the range of 10-12, based on the values for structurally similar compounds. This indicates a significant acidity, allowing for deprotonation under mild basic conditions.

Key Reactions and Experimental Protocols

The versatile reactivity of this compound is demonstrated in its application in various name reactions to construct complex heterocyclic systems.

The Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or related compound like this compound), and elemental sulfur in the presence of a base.[3][4]

Experimental Protocol:

A mixture of the aldehyde or ketone (10 mmol), this compound (1.0 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (B145695) (30 mL) is treated with a catalytic amount of a base such as morpholine (B109124) or triethylamine (B128534) (1 mL). The mixture is then heated under reflux for a specified time (typically 1-3 hours), during which the product often precipitates. After cooling, the solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[5][6] this compound readily participates in this reaction with aldehydes and ketones.

Experimental Protocol:

To a solution of an aromatic aldehyde (10 mmol) and this compound (1.0 g, 10 mmol) in a suitable solvent like ethanol or isopropanol (B130326) (20 mL), a catalytic amount of a base such as piperidine (B6355638) or triethylamine (a few drops) is added. The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from 30 minutes to a few hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates and can be isolated by filtration and purified by recrystallization.[6]

Michael Addition

The Michael addition involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[7] The carbanion generated from this compound is an excellent Michael donor.

Experimental Protocol:

To a stirred solution of the α,β-unsaturated carbonyl compound (10 mmol) and this compound (1.0 g, 10 mmol) in a suitable solvent such as ethanol, a catalytic amount of a base like sodium ethoxide is added. The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC. After completion, the reaction mixture is typically neutralized with a dilute acid (e.g., acetic acid) and the product is isolated by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[7]

Conclusion

This compound is a cornerstone reagent in heterocyclic synthesis due to its well-defined electrophilic and nucleophilic sites. A thorough understanding of its reactivity, supported by both qualitative principles and quantitative data, empowers researchers to rationally design synthetic routes for novel molecules with potential applications in drug discovery and materials science. The experimental protocols and mechanistic diagrams provided in this guide serve as a practical resource for harnessing the synthetic potential of this remarkable molecule.

References

- 1. academic.oup.com [academic.oup.com]

- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. bipublication.com [bipublication.com]

- 6. asianpubs.org [asianpubs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

2-Cyanothioacetamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-cyanothioacetamide as a versatile precursor for the construction of a wide array of heterocyclic compounds. It details the reaction mechanisms, experimental protocols, and quantitative data for the synthesis of key heterocyclic systems, including thiophenes, thiazoles, pyridines, and pyrimidines. The guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, offering a structured approach to the synthesis and evaluation of novel heterocyclic entities with potential therapeutic applications.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals, owing to their diverse chemical properties and biological activities. Among the myriad of building blocks available for heterocyclic synthesis, this compound stands out as a particularly valuable and versatile precursor. Its polyfunctional nature, possessing a reactive methylene (B1212753) group, a cyano group, and a thioamide moiety, allows for its participation in a variety of cyclization and multicomponent reactions. This guide explores the rich chemistry of this compound, providing detailed methodologies for the synthesis of several important classes of heterocycles.

Synthesis of Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful one-pot, three-component synthesis of 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of an α-methylene ketone or aldehyde, a compound with an activated cyano group such as this compound, and elemental sulfur in the presence of a basic catalyst.[3][4][5][6] The resulting 2-aminothiophenes are valuable intermediates for the synthesis of various biologically active compounds, including anti-inflammatory and anticancer agents.[7][8][9][10]

General Experimental Protocol for the Gewald Reaction

A mixture of the ketone or aldehyde (10 mmol), this compound (10 mmol, 1.0 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (B145695) (20 mL) is treated with a catalytic amount of a base, such as morpholine (B109124) or triethylamine (B128534) (2 mL). The reaction mixture is then heated under reflux for a specified period, typically 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2-aminothiophene derivative.

Quantitative Data for Synthesized 2-Aminothiophenes

| Compound ID | Ketone/Aldehyde | Product | Yield (%) | M.p. (°C) | Reference |

| TH-1 | Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 85 | 148-150 | [3] |

| TH-2 | Acetone | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 78 | 115-117 | [6] |

| TH-3 | Propiophenone | 2-Amino-5-methyl-4-phenylthiophene-3-carbonitrile | 82 | 178-180 | [4] |

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.

Synthesis of Thiazoles

Thiazole rings are present in numerous biologically active compounds, including antimicrobial and anticancer agents. A common and efficient method for the synthesis of 2-substituted thiazoles involves the Hantzsch-type condensation of a thioamide, such as this compound, with an α-haloketone.[11][12]

General Experimental Protocol for Thiazole Synthesis

To a solution of this compound (10 mmol, 1.0 g) in ethanol (25 mL), the appropriate α-haloketone (e.g., phenacyl bromide) (10 mmol) is added. The mixture is heated under reflux for 2-4 hours. After cooling to room temperature, the precipitated solid is filtered, washed with a small amount of cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 2-(thiazol-2-yl)acetonitrile derivative.

Quantitative Data for Synthesized Thiazoles

| Compound ID | α-Haloketone | Product | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| TZ-1 | Phenacyl bromide | 2-(4-Phenylthiazol-2-yl)acetonitrile | 92 | 152-154 | 7.85 (d, 2H), 7.40 (t, 2H), 7.30 (t, 1H), 7.15 (s, 1H), 4.20 (s, 2H) | 168.9, 150.4, 135.5, 129.1, 127.8, 126.1, 116.5, 102.2, 25.8 |

| TZ-2 | 4-Bromophenacyl bromide | 2-(4-(4-Bromophenyl)thiazol-2-yl)acetonitrile | 88 | 180-182 | 7.78 (d, 2H), 7.58 (d, 2H), 7.15 (s, 1H), 4.22 (s, 2H) | 169.0, 149.2, 134.7, 131.9, 128.1, 120.7, 116.3, 102.9, 25.9 |

| TZ-3 | Chloroacetone | 2-(4-Methylthiazol-2-yl)acetonitrile | 85 | 100-102 | 6.85 (s, 1H), 4.15 (s, 2H), 2.40 (s, 3H) | 168.6, 148.1, 116.8, 101.0, 25.5, 17.7 |

Note: Spectroscopic data is representative. Chemical shifts (δ) are reported in ppm relative to TMS. Data sourced from references[13][14][15][16].

Synthesis of Pyridines

Substituted pyridines are a critical class of heterocycles with a broad spectrum of biological activities. A versatile route to highly functionalized pyridines involves the reaction of this compound with α,β-unsaturated carbonyl compounds (chalcones) in the presence of a base.[17][18][19] This reaction proceeds through a Michael addition followed by cyclization and aromatization.

General Experimental Protocol for Pyridine Synthesis

A mixture of the chalcone (B49325) (10 mmol), this compound (10 mmol, 1.0 g), and a catalytic amount of piperidine (B6355638) (0.5 mL) in ethanol (30 mL) is refluxed for 4-6 hours. The solvent is then partially evaporated, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like acetic acid to give the corresponding 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivative.

Quantitative Data for Synthesized Pyridines

| Compound ID | Chalcone | Product | Yield (%) | M.p. (°C) | Reference |

| PY-1 | 1,3-Diphenylprop-2-en-1-one | 4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 75 | 230-232 | [17] |

| PY-2 | 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | 6-(4-Methoxyphenyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 80 | 245-247 | [18] |

| PY-3 | 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | 6-(4-Chlorophenyl)-4-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | 78 | 260-262 | [19] |

Synthesis of Pyrimidines

Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[2][20][21][22][23] this compound can be utilized as a C-C-N fragment in the construction of the pyrimidine ring through cycloaddition reactions.[24]

General Experimental Protocol for Pyrimidine Synthesis

The synthesis of pyrimidine derivatives from this compound often involves its reaction with various electrophiles and a source of the remaining ring atoms. For instance, reaction with a suitable chalcogen compound in the presence of a strong base like sodium ethoxide can afford pyrimidine derivatives.[24] A typical procedure involves dissolving this compound (10 mmol) in a solution of sodium ethoxide in ethanol. To this, the appropriate co-reactant is added, and the mixture is stirred at room temperature or heated as required. Work-up typically involves neutralization and extraction, followed by purification via crystallization or chromatography.[25][26][27][28]

Quantitative Data for Synthesized Pyrimidines

| Compound ID | Co-reactant | Product | Yield (%) | M.p. (°C) | Reference |

| PM-1 | Chalcogen 20 (from ref[24]) | Pyrimidine derivative 21 (from ref[24]) | 65 | >300 | [24] |

| PM-2 | N-Vinyl amide | Substituted pyrimidine | 70 | 188-190 | [25] |

Multicomponent Reactions (MCRs)

This compound is an excellent substrate for multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to complex molecules in a single synthetic operation.[11][29][30][31][32] These reactions are particularly valuable in the construction of diverse chemical libraries for drug discovery.

General Workflow for MCRs involving this compound

Caption: General workflow for multicomponent reactions.

Biological Significance and Evaluation

The heterocyclic compounds synthesized from this compound often exhibit a range of promising biological activities. Thiophenes, thiazoles, pyridines, and pyrimidines are known scaffolds in medicinal chemistry, with derivatives showing antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][7][20][33][34][35][36][37][38]

Experimental Workflow for Biological Evaluation

Caption: Workflow for biological evaluation of synthesized compounds.

Conclusion

This compound has proven to be an invaluable and highly versatile precursor in heterocyclic synthesis. Its ability to participate in a wide range of classical and multicomponent reactions provides access to a rich diversity of heterocyclic scaffolds with significant potential for biological activity. The experimental protocols and data summarized in this guide are intended to facilitate the exploration of this versatile building block in the ongoing quest for novel therapeutic agents. The continued investigation into the reactivity of this compound is poised to yield further innovations in the field of medicinal chemistry.

References

- 1. research.biust.ac.bw [research.biust.ac.bw]

- 2. login.medscape.com [login.medscape.com]

- 3. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. researchgate.net [researchgate.net]

- 20. ijcrt.org [ijcrt.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. veterinaria.org [veterinaria.org]

- 24. bu.edu.eg [bu.edu.eg]

- 25. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Molecules | Special Issue : Multicomponent Reaction [mdpi.com]

- 32. tcichemicals.com [tcichemicals.com]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. znaturforsch.com [znaturforsch.com]

- 38. Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines - Zagazig University Digital Repository [publications.zu.edu.eg]

An In-depth Technical Guide to 2-Cyanothioacetamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide (C₃H₄N₂S) is a versatile polyfunctional reagent that has become an indispensable building block in modern heterocyclic chemistry. First described in the mid-20th century, its unique combination of a reactive methylene (B1212753) group, a cyano moiety, and a thioamide function allows for its participation in a wide array of cyclization and condensation reactions. This guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its application in key synthetic methodologies such as the Hantzsch thiazole (B1198619) synthesis and the Gewald aminothiophene synthesis. The mechanisms of these pivotal reactions are illustrated, and extensive quantitative data are presented to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Discovery and History

The first synthesis of this compound is attributed to Fairfull and Peak, who reported their findings in the Journal of the Chemical Society in 1951. Their work laid the foundation for the exploration of this compound's synthetic utility. The strategic placement of its functional groups was quickly recognized, and it rose to prominence as a key intermediate in the synthesis of a diverse range of heterocyclic compounds, particularly those with therapeutic potential. Its application in multicomponent reactions, which offer atom economy and synthetic efficiency, has further cemented its importance in both academic and industrial research.

Physicochemical and Spectral Data

This compound is a beige to brown crystalline powder. A comprehensive summary of its physical and chemical properties is provided in Table 1, with its spectral data detailed in Table 2. This information is crucial for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7357-70-2 | [1][2] |

| Molecular Formula | C₃H₄N₂S | [1][2] |

| Molecular Weight | 100.14 g/mol | [1][2] |

| Melting Point | 118-120 °C | [1] |

| Boiling Point | 264.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.241 g/cm³ (Estimate) | [3] |

| Appearance | Beige to brown needles or powder | [3] |

| Water Solubility | Does not mix well with water | [3] |

| InChI | InChI=1S/C3H4N2S/c4-2-1-3(5)6/h1H2,(H2,5,6) | [1][2] |

| SMILES | NC(=S)CC#N | [1][2] |

Table 2: Spectral Data of this compound

| Spectrum | Peak Assignments | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 2.50 (s, 2H, CH₂), δ 7.39 (br. s, 1H, NH), δ 9.61 (br. s, 1H, NH) | [4][5] |

| ¹³C NMR (DMSO-d₆) | δ 24.4 (CH₂), δ 116.6 (CN), δ 193.7 (C=S) | [6] |

| IR (KBr Pellet, cm⁻¹) | ~3300-3100 (N-H stretching), 2250 (C≡N stretching), ~1620 (N-H bending), ~1400 (C=S stretching) | [7][8] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the thionation of its oxygen analog, 2-cyanoacetamide (B1669375), typically using phosphorus pentasulfide (P₂S₅) in a suitable solvent.

Experimental Protocol: Synthesis from 2-Cyanoacetamide

Materials:

-

2-Cyanoacetamide

-

Phosphorus pentasulfide (P₂S₅)

-

Anhydrous dioxane or pyridine (B92270)

-

Ice

-

Saturated sodium chloride solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol (B145695) for recrystallization

Procedure:

-

A solution of 2-cyanoacetamide (1 equivalent) in anhydrous dioxane or pyridine is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Phosphorus pentasulfide (0.5 equivalents) is added portion-wise to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.

-

The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with saturated sodium chloride solution, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Key Applications in Heterocyclic Synthesis

This compound is a cornerstone in the synthesis of various sulfur and nitrogen-containing heterocycles. Two of the most prominent examples are the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, is a classic method for the preparation of thiazole derivatives.[5] The reaction involves the condensation of an α-haloketone with a thioamide, in this case, this compound.

Materials:

-

2-Bromoacetophenone (B140003) (phenacyl bromide)

-

This compound

-

Ethanol

-

Sodium carbonate solution (5%)

Procedure: [1]

-

In a round-bottom flask, dissolve 2-bromoacetophenone (1 equivalent) and this compound (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux with stirring for 2-3 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, the reaction mixture is poured into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

-

The resulting solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from ethanol to afford 2-(cyanomethyl)-4-phenylthiazole.

Gewald Aminothiophene Synthesis

The Gewald reaction, discovered by Karl Gewald in 1966, is a multicomponent reaction that produces highly substituted 2-aminothiophenes.[2] A common variation involves the reaction of a ketone, an active methylene nitrile (like this compound), and elemental sulfur in the presence of a base.

Materials:

-

This compound

-

Elemental sulfur

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of 2-butanone (1 equivalent), this compound (1 equivalent), and elemental sulfur (1.1 equivalents) is suspended in ethanol.

-

A catalytic amount of morpholine (approximately 0.1-0.2 equivalents) is added to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated to 40-50 °C for several hours until the reactants are consumed (monitored by TLC).

-

The mixture is then cooled, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol to remove any unreacted starting materials and the catalyst.

-

The product, 2-amino-3-cyano-4,5-dimethylthiophene, is dried. Further purification can be achieved by recrystallization if necessary.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, with a rich history and a broad spectrum of applications. Its ability to participate in fundamental reactions like the Hantzsch and Gewald syntheses makes it an invaluable tool for the construction of diverse and complex heterocyclic systems. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory, empowering researchers to explore new frontiers in medicinal chemistry and materials science. The continued investigation into the reactivity of this compound promises to unveil new synthetic methodologies and lead to the discovery of novel molecules with significant biological and material properties.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

Solubility of 2-Cyanothioacetamide: A Technical Guide for Researchers

Introduction to 2-Cyanothioacetamide

This compound is a white to off-white crystalline solid that serves as a key building block in the synthesis of various heterocyclic compounds, including pyridothiones, which have applications in the pharmaceutical and agrochemical industries.[1] Its utility in synthetic chemistry is significantly influenced by its solubility in different solvents, which dictates reaction conditions, purification methods like recrystallization, and formulation strategies.

Qualitative assessments indicate that this compound has limited solubility in water but is more soluble in organic solvents such as ethanol (B145695) and acetone.[2] However, for precise and reproducible experimental work, quantitative solubility data is essential. This guide provides the necessary protocols to determine these values.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound across a range of solvents and temperatures has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. For effective comparison and internal record-keeping, all experimentally determined solubility data should be summarized in a structured format.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Acetone | 25.0 | Data to be determined | Data to be determined | Gravimetric | |

| e.g., Ethanol | 25.0 | Data to be determined | Data to be determined | Gravimetric | |

| e.g., Water | 25.0 | Data to be determined | Data to be determined | Gravimetric | |

| e.g., Acetone | 40.0 | Data to be determined | Data to be determined | Gravimetric | |

| e.g., Ethanol | 40.0 | Data to be determined | Data to be determined | Gravimetric | |

| e.g., Water | 40.0 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocols for Solubility Determination

The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent: the gravimetric method and the laser dynamic method.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporating dishes or watch glasses

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium may need to be determined experimentally.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10.00 mL) of the clear supernatant using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (the melting point is 118-120 °C, so a temperature below 80°C is advisable).[3]

-

Continue drying until a constant mass is achieved, which is confirmed by repeated weighing.

-

Record the final mass of the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Laser Dynamic Method

The laser dynamic method, also known as the laser monitoring technique, is a more modern approach that measures the disappearance of solid particles in a solution as the temperature changes or as more solvent is added. The following is a general description of the technique.

Principle: A laser beam is passed through a suspension of the solute in the solvent. The intensity of the transmitted light is monitored by a photodetector. As the solid dissolves upon heating, the solution becomes clear, and the light transmission increases sharply. The temperature at which the last solid particle dissolves is taken as the saturation temperature for that specific concentration.

Apparatus:

-

Laser generator (e.g., He-Ne laser)

-

Jacketed glass vessel (dissolver) with a magnetic stirrer

-

Photoelectric transformer (photodetector)

-

Light intensity recorder

-

Precision thermometer

-

Circulating thermostatic bath

Procedure:

-

Sample Preparation:

-

A precisely weighed amount of this compound and a known volume of the solvent are placed into the dissolver.

-

The mixture is stirred continuously to maintain a uniform suspension.

-

-

Measurement:

-

The laser beam is directed through the suspension to the photodetector, and the initial light intensity is recorded.

-

The temperature of the system is slowly increased at a constant rate by the circulating thermostatic bath.

-

The light intensity transmitted through the suspension is continuously monitored. As the solid dissolves, the intensity of the transmitted light increases.

-

-

Determination of Saturation Point:

-

The temperature at which the transmitted light intensity reaches a maximum and constant value corresponds to the complete dissolution of the solid. This temperature is recorded as the saturation temperature for the prepared concentration.

-

The experiment can be repeated with different concentrations of this compound in the same solvent to determine the solubility over a range of temperatures.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

References

Thermal Stability and Decomposition of 2-Cyanothioacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide (C₃H₄N₂S) is a versatile reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds. A thorough understanding of its thermal stability and decomposition profile is critical for its safe handling, storage, and application in chemical processes, including drug development. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailing its decomposition products and outlining general experimental protocols for its thermal analysis. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines known properties with theoretical decomposition pathways based on the reactivity of its functional groups.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂S | [1] |

| Molecular Weight | 100.14 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 118-120 °C | [2] |

| CAS Number | 7357-70-2 | [1][2] |

Thermal Stability and Decomposition

The thermal stability of a compound dictates the temperature at which it begins to chemically break down. For this compound, this process involves the fragmentation of the molecule into smaller, gaseous products.

General Observations

Thioamides are generally recognized as being less thermally stable than their corresponding amide analogs.[3] This is attributed to the lower bond energy of the carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O).[3] The presence of both a thioamide and a nitrile group in this compound suggests a complex decomposition profile.

Decomposition Products

Upon heating, this compound is known to decompose into hazardous gaseous products. The primary decomposition products identified are:

-

Carbon Oxides (CO, CO₂)

-

Nitrogen Oxides (NOₓ)

-

Sulfur Oxides (SOₓ)

The formation of hydrogen cyanide (HCN) is also a possibility due to the pyrolysis of the nitrile group, a common reaction for organic nitriles under oxygen-deficient conditions.[4]

Hypothetical Decomposition Pathway

In the absence of specific experimental studies on the decomposition mechanism of this compound, a plausible pathway can be proposed based on the known chemistry of thioamides and nitriles. The decomposition is likely initiated by the cleavage of the weakest bonds within the molecule under thermal stress.

References

An In-depth Technical Guide to the Tautomeric Forms of 2-Cyanothioacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanothioacetamide (C₃H₄N₂S) is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmacological activities. Its reactivity is intrinsically linked to its capacity to exist in different tautomeric forms. This technical guide provides a comprehensive overview of the thione-thiol tautomerism of this compound, consolidating available spectroscopic data, and presenting a logical framework for understanding its structural dynamics. In the absence of a definitive crystal structure for this compound, this guide draws upon established principles of thioamide tautomerism and spectroscopic data from online databases to elucidate the properties of its predominant tautomeric form.

Introduction to Tautomerism in Thioamides

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of thioamides, the most significant tautomeric relationship is the thione-thiol equilibrium.

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and an N-H bond.

-

Thiol Form (or Imidothiol): Characterized by a carbon-nitrogen double bond (C=N) and an S-H bond.

For simple, acyclic thioamides, the thione form is generally the more stable and, therefore, the predominant tautomer in the solid state and in solution. This stability is attributed to the greater strength of the C=S bond compared to the C=N bond and the higher acidity of the N-H proton compared to the S-H proton in the thiol form.

The tautomeric equilibrium of this compound can be represented as follows:

Caption: Thione-thiol tautomeric equilibrium of this compound.

Structural and Spectroscopic Data

While a single-crystal X-ray diffraction study for this compound is not currently available in the public domain, we can infer structural and spectroscopic properties from available data and comparison with related compounds.

Quantitative Data Summary

The following table summarizes expected and observed data for the tautomeric forms of this compound. The spectroscopic data is based on publicly available spectra, which represent the predominant thione tautomer. Bond lengths are typical values for related thioamide and thiol structures.

| Property | Thione Tautomer (Expected/Observed) | Thiol Tautomer (Expected) |

| Bond Lengths (Å) | ||

| C=S | ~1.68 | - |

| C-N (amide) | ~1.33 | - |

| C-S | - | ~1.75 |

| C=N | - | ~1.28 |

| IR Spectroscopy (cm⁻¹) | ||

| ν(N-H) | 3300-3100 (broad) | ~3400-3300 (sharp) |

| ν(C≡N) | ~2260 | ~2240 |

| δ(N-H) | ~1620 | - |

| ν(C=S) (Thioamide I) | ~1400-1300 | - |

| ν(C=N) | - | ~1650 |

| ν(S-H) | - | ~2600-2550 (weak) |

| ¹H NMR (ppm, DMSO-d₆) | ||

| CH₂ | ~3.5 | ~5.0-6.0 (vinyl H) |

| NH₂ | ~9.5 and ~9.8 (broad singlets) | ~7.0-8.0 (NH₂) |

| SH | - | ~4.0-5.0 (broad) |

| ¹³C NMR (ppm, DMSO-d₆) | ||

| C=S | ~200 | - |

| CH₂ | ~25 | ~90-100 (vinyl C) |

| C≡N | ~117 | ~115 |

| C=N | - | ~160 |

Interpretation of Spectroscopic Data

Infrared (IR) Spectroscopy: The available IR spectra of this compound show characteristic absorptions consistent with the thione tautomer.[1][2]

-

N-H Stretching: Broad bands in the region of 3300-3100 cm⁻¹ are indicative of the N-H stretching vibrations of the primary thioamide group, likely involved in hydrogen bonding.

-

C≡N Stretching: A sharp peak around 2260 cm⁻¹ corresponds to the stretching of the nitrile group.

-

N-H Bending: A band around 1620 cm⁻¹ is attributable to the N-H bending vibration.

-

Thioamide I Band (C=S stretching): A significant absorption in the 1400-1300 cm⁻¹ region is characteristic of the C=S stretching vibration coupled with other vibrations.

The absence of a weak S-H stretching band (around 2550 cm⁻¹) and a strong C=N stretching band (around 1650 cm⁻¹) further supports the predominance of the thione form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Publicly available ¹H and ¹³C NMR data for this compound, typically recorded in DMSO-d₆, are also consistent with the thione structure.[3]

-

¹H NMR: Two broad singlets observed at approximately 9.5 and 9.8 ppm are characteristic of the two non-equivalent protons of the primary thioamide (-CSNH₂). A singlet around 3.5 ppm corresponds to the methylene (B1212753) (-CH₂-) protons.

-

¹³C NMR: The key signal is the downfield resonance for the thiocarbonyl carbon (C=S) which is expected to appear around 200 ppm. The methylene carbon signal appears at a much higher field, around 25 ppm, and the nitrile carbon is observed around 117 ppm.

The presence of the thiol tautomer in solution would be indicated by signals for a vinyl proton (CH), an SH proton, and a C=N carbon in the ¹H and ¹³C NMR spectra, respectively. The absence or very low intensity of such signals suggests that the thione form is overwhelmingly favored in common NMR solvents.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of cyanoacetamide with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in an anhydrous solvent like pyridine (B92270) or dioxane.

Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of this compound.

Infrared (IR) Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a constant temperature. The number of scans is adjusted to obtain a good signal-to-noise ratio.

Conclusion